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Compound of Interest

Compound Name: 4-(4-Formylphenoxy)benzonitrile

Cat. No.: B1299947

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(4-Formylphenoxy)benzonitrile (C1aHoNO2). While experimental Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data were not available in the
conducted literature searches, this document presents predicted mass spectrometry data and
outlines the standard experimental protocols for acquiring NMR, IR, and mass spectra for
aromatic compounds of this nature.

Molecular Structure

Chemical Name: 4-(4-Formylphenoxy)benzonitrile Molecular Formula: C1aHsNO2 CAS
Number: 1174023-14-1[1] Molecular Weight: 223.23 g/mol

Spectroscopic Data
Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio of ions. The following table summarizes the predicted mass spectrometry data for 4-(4-
Formylphenoxy)benzonitrile, including various adducts that may be observed.[2]
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Adduct Predicted m/z
[M]* 223.06277
[M+H]* 224.07060
[M+Na]* 246.05254
[M+NHa]* 241.09714
[M+K]* 262.02648
[M-H]~ 222.05604
[M+HCOO]~ 268.06152
[M+CH3COO]~ 282.07717

Data obtained from predicted values.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for 4-(4-Formylphenoxy)benzonitrile were not found in
the performed searches. The following sections describe the general protocols for acquiring
such data.

Infrared (IR) Spectroscopy

Specific experimental IR data for 4-(4-Formylphenoxy)benzonitrile is not available from the
conducted searches. A general procedure for obtaining IR spectra of solid samples is provided
below.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring *H and 13C NMR spectra of an
aromatic compound like 4-(4-Formylphenoxy)benzonitrile.

1. Sample Preparation:
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Weigh approximately 5-25 mg of the solid sample for *H NMR and 50-100 mg for 13C NMR.
[3]

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-ds,
DMSO-de) in a clean, dry vial.[3] The choice of solvent is crucial as it should not have signals
that overlap with the analyte peaks.[4]

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3] Ensure there are
no solid particles, as they can interfere with the magnetic field homogeneity.[3]

Cap the NMR tube securely.

. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For *H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
and enhance the signal-to-noise ratio. A larger number of scans is generally required
compared to *H NMR due to the lower natural abundance and smaller gyromagnetic ratio of
the 13C nucleus.

. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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e Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular
structure. Aromatic protons typically resonate in the range of 6.5-8.5 ppm in tH NMR, while
aromatic carbons appear between 120-170 ppm in 13C NMR.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the common methods for obtaining an FT-IR spectrum of a solid
sample.

1. Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder
using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] KBr is
used as it is transparent in the mid-IR region.[7]

o Place the mixture into a pellet die.

o Apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
e Place the KBr pellet in the sample holder of the FT-IR spectrometer.[6]

2. Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (commonly diamond or germanium) is clean.[6]

e Place a small amount of the solid sample directly onto the ATR crystal.

e Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.[6] This technique requires minimal sample preparation.[8]

3. Data Acquisition:
» Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
e Place the prepared sample in the spectrometer.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm~1).
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e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

This protocol provides a general procedure for obtaining an El mass spectrum.
1. Sample Introduction:

e The sample must be introduced into the ion source in the gas phase. For a solid, thermally
stable compound like 4-(4-Formylphenoxy)benzonitrile, a direct insertion probe can be
used. The sample is placed on the tip of the probe, which is then inserted into the high
vacuum of the ion source and heated to volatilize the sample.[9]

 Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced
via a gas chromatograph (GC-MS).[10]

2. lonization:

 In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy
electrons (typically 70 eV).[11][12]

» This collision can eject an electron from the molecule, forming a molecular ion (M*e).[11]

e The high energy of the electrons often causes the molecular ion to fragment into smaller,
characteristic ions.[11][12]

3. Mass Analysis and Detection:

e The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion
source and into the mass analyzer (e.g., quadrupole, time-of-flight).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel organic compound.
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Caption: Logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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